2-Ethylhexyl 4-aminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXUTDROPGVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309631 | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-04-2 | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026218042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-amino-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 4-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CHI67POY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is an organic compound of significant interest in various industrial applications, primarily as a UV filter in sunscreens and as a potential intermediate in pharmaceutical synthesis. Its molecular structure, featuring a p-aminobenzoic acid (PABA) core esterified with a 2-ethylhexyl group, imparts effective UVB absorption properties. This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Ethylhexyl 4-aminobenzoate, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through three primary routes: Fischer esterification of p-aminobenzoic acid, reduction of an intermediate nitro compound, and reductive alkylation. Each pathway offers distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.

Fischer Esterification of p-Aminobenzoic Acid

The most direct and historically significant method for synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with 2-ethylhexanol.[1] This acid-catalyzed condensation reaction is a reversible process where the removal of water drives the equilibrium towards the formation of the ester product.[1]

Reaction Scheme:

p-Aminobenzoic Acid + 2-Ethylhexanol ⇌ this compound + Water

Quantitative Data for Fischer Esterification:

| Parameter | Value | Reference |

| Catalysts | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | [1] |

| Reaction Temperature | 110-120°C | [1] |

| Key Feature | Removal of water via azeotropic distillation (e.g., with toluene) | [1] |

Experimental Protocol: Fischer Esterification

A detailed protocol for a related Fischer esterification to produce benzocaine (B179285) (ethyl p-aminobenzoate) can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine p-aminobenzoic acid and a molar excess of 2-ethylhexanol in a suitable solvent for azeotropic water removal, such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base, such as a 10% sodium carbonate solution, until gas evolution ceases and the pH is alkaline.

-

Isolation: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Reduction of 2-Ethylhexyl 4-nitrobenzoate (B1230335)

This two-step pathway offers an alternative route that avoids the direct handling of PABA in the esterification step. The process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol, followed by the reduction of the nitro group to a primary amine.

Step 1: Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic Acid + 2-Ethylhexanol → 2-Ethylhexyl 4-nitrobenzoate + Water

Step 2: Reduction of the Nitro Ester

2-Ethylhexyl 4-nitrobenzoate → this compound

Two primary methods are employed for the reduction of the nitro ester:

-

Catalytic Hydrogenation: This highly efficient method utilizes hydrogen gas in the presence of a metal catalyst.

-

Chemical Reduction: A classic method employing a metal in an acidic or neutral medium.

Quantitative Data for the Reduction of 2-Ethylhexyl 4-nitrobenzoate:

| Parameter | Catalytic Hydrogenation | Chemical Reduction (Iron) |

| Reducing Agent | Hydrogen Gas (H₂) | Reduced Iron Powder |

| Catalyst/Reagent | Palladium on Activated Charcoal (Pd/C) | Ammonium (B1175870) Chloride |

| Solvent | Isooctyl alcohol | Methanol-Water Solution (5:1) |

| Temperature | 50-60°C | Reflux |

| Pressure | 0.1-0.4 MPa | Atmospheric |

| Reaction Time | Not specified | 16-17 hours |

| Yield | 99.2% | 88.7% |

| Purity | 99.56% | Not specified |

| Reference | [2] | [2] |

Experimental Protocol: Chemical Reduction of 2-Ethylhexyl 4-nitrobenzoate

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a methanol-water solution (5:1 v/v), ammonium chloride, and reduced iron powder.

-

Addition of Nitro Ester: Add 2-Ethylhexyl 4-nitrobenzoate to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 16-17 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture to remove the iron catalyst. The filter cake is washed with methanol (B129727).

-

Isolation: The combined filtrate and washings are concentrated under reduced pressure. The resulting crude product is dissolved in water.

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to 7-8 with a saturated sodium carbonate solution. Extract the product with dichloromethane (B109758).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a light yellow solid.[2]

Reductive Alkylation

A more modern approach involves the direct reductive alkylation of p-aminobenzoic acid with 2-ethylhexanal (B89479). This one-pot reaction proceeds through an imine intermediate which is then reduced in situ to the final product.

Reaction Scheme:

p-Aminobenzoic Acid + 2-Ethylhexanal → Imine Intermediate → this compound

Quantitative Data for Reductive Alkylation:

| Parameter | Value | Reference |

| Reducing Agent | Sodium Triacetoxyborohydride | [3] |

| Solvent | Methanol or Dichloromethane | [3] |

| Reaction Temperature | ~0°C | [3] |

| Yield | Up to 92% | [3] |

Experimental Protocol: Reductive Alkylation

-

Reagent Preparation: Dissolve p-aminobenzoic acid in a suitable solvent such as methanol or dichloromethane in a reaction flask.

-

Aldehyde Addition: Add 2-ethylhexanal to the solution.

-

Cooling: Cool the reaction mixture to approximately 0°C to control the reaction rate.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride, to the cooled mixture.

-

Reaction: Allow the reaction to proceed at a low temperature until completion, which can be monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of method depends on factors such as the desired scale of production, cost of starting materials, available equipment, and purity requirements. Fischer esterification represents a classic and direct approach, while the reduction of the nitro-ester provides a high-yielding alternative. Reductive alkylation offers a modern and efficient one-pot synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to select and optimize the most suitable synthetic route for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is an organic compound with the chemical formula C15H23NO2. It is the ester of p-aminobenzoic acid and 2-ethylhexanol. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities.

Physicochemical Properties

The key physicochemical properties of 2-Ethylhexyl 4-aminobenzoate are summarized in the table below. These properties are crucial for understanding its behavior in various scientific applications, including its use as a chemical intermediate and its potential in pharmaceutical and cosmetic formulations.[1][2]

| Property | Value | Reference |

| Molecular Formula | C15H23NO2 | [3][4][5] |

| Molecular Weight | 249.35 g/mol | [2][4] |

| Appearance | White to light pink to beige coloured powder or a yellow solid or liquid. | [6] |

| Melting Point | 50°C – 53°C | [2] |

| Boiling Point | 384.962°C at 760 mmHg | [7] |

| Density | 1.016 g/cm³ | [7] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and dichloromethane. | [6] |

| pKa (Predicted) | 2.37 ± 0.10 | [8] |

| LogP | 4.2 | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

UV-Vis Spectroscopy

This compound absorbs ultraviolet radiation, a property derived from its p-aminobenzoic acid chromophore. This characteristic makes it relevant in applications such as sunscreens, where it can function as a UV filter.[1] It is known to absorb in the UVB spectrum (280–320 nm).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H stretching of the primary amine group.

-

C=O stretching of the ester group, typically around 1720 cm⁻¹.[1]

-

C-O stretching of the ester group.

-

Aromatic C=C stretching .

-

C-H stretching from the aromatic ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the amine protons, and the protons of the 2-ethylhexyl group.[6] Predicted chemical shifts are as follows:

-

Aromatic protons (ortho to -COOR): δ 7.8-7.9 ppm (doublet, 2H)[1]

-

Aromatic protons (ortho to -NH₂): δ 6.6-6.7 ppm (doublet, 2H)[1]

-

Amine (-NH₂) protons: δ 4.0-4.3 ppm (broad singlet, 2H)[1]

-

Ester methylene (B1212753) (-OCH₂-) protons: δ 4.1-4.2 ppm (doublet, 2H)[1]

-

Ethylhexyl chain protons: δ 0.8–1.6 ppm[1]

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating bath liquid

Procedure:

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube filled with paraffin oil).

-

Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.

-

When a continuous stream of bubbles emerges from the capillary tube, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Solubility Determination

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, methanol, dichloromethane)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solid completely dissolves, the compound is soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. If partial dissolution occurs, it is sparingly soluble.

-

Repeat the process with different solvents to establish a solubility profile.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent in which the compound is soluble and which will not interfere with the titration (e.g., a mixture of water and an organic solvent like ethanol)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized strong base solution.

-

Record the initial pH of the solution.

-

Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, particularly in the contexts of fibrosis and cancer.

Anti-fibrotic Activity

In the context of fibrotic diseases, this compound has been shown to inhibit prolyl 4-hydroxylase. This enzyme is critical for the post-translational modification of procollagen, a precursor to collagen. By inhibiting this enzyme, the compound can reduce excessive collagen deposition, a hallmark of fibrosis.

Figure 1. Inhibition of prolyl 4-hydroxylase by this compound.

Anticancer Activity

In cancer research, this compound has demonstrated cytotoxic effects on esophageal squamous cell carcinoma cells. Its mechanism of action involves the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).

Figure 2. Induction of apoptosis and autophagy by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis of this compound.

UV-Vis Spectroscopy Workflow

Figure 3. General workflow for UV-Vis spectroscopic analysis.

NMR Spectroscopy Workflow

Figure 4. General workflow for NMR spectroscopic analysis.

References

- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]

- 2. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]

- 3. 2-ethylhexyl- 4 amino benzoate [intersperse.in]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]

- 7. This compound | CAS#:26218-04-2 | Chemsrc [chemsrc.com]

- 8. 2-Ethylhexyl-4-aminobenzoate [chembk.com]

- 9. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminobenzoic acid (PABA) and its ester derivatives are a versatile class of molecules with a range of well-established and emerging pharmacological activities. Primarily known for their roles as local anesthetics and sunscreen agents, recent research has unveiled their potential in antifibrotic, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the core mechanisms of action of PABA esters, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to support further research and drug development in this area.

Local Anesthetic Activity: Blockade of Voltage-Gated Sodium Channels

The hallmark of PABA ester local anesthetics, such as benzocaine, procaine, and tetracaine, is their ability to reversibly block nerve impulse conduction by inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the neuronal membrane, thereby halting the propagation of action potentials and producing a localized loss of sensation.[2]

Signaling Pathway of Local Anesthesia

The mechanism involves the uncharged form of the PABA ester penetrating the lipid-rich nerve cell membrane. Once inside the axoplasm, an equilibrium is established, and the charged cationic form of the molecule binds to a specific receptor site within the pore of the VGSC.[2] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening upon stimulation.

References

Technical Guide: Solubility Profile of 2-Ethylhexyl 4-aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl 4-aminobenzoate (B8803810) (also known as Octisalate when referring to the salicylate (B1505791) isomer, though the aminobenzoate is structurally distinct) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as 2-Ethylhexyl 4-aminobenzoate, in an organic solvent.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its ester and amino functional groups, possesses some polarity, but the long, non-polar 2-ethylhexyl chain significantly influences its overall solubility, making it more soluble in organic solvents than in water.

Solubility Data for this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, qualitative assessments from various sources consistently indicate its solubility in certain organic solvents and its insolubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Dichloromethane (B109758) | Soluble | [1] |

| Methanol (B129727) | Soluble | [1][2] |

| Water | Insoluble | [2] |

This information, while useful for general formulation and experimental design, lacks the precise concentration values often required for pharmaceutical and chemical research. The following section provides a detailed protocol for determining these quantitative values.

Experimental Protocol for Determining Solubility

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Logical Relationship of Solubility Determination

The following diagram outlines the logical progression and decision points in a typical solubility screening process.

Conclusion

References

2-Ethylhexyl 4-aminobenzoate chemical structure and functional groups

An In-Depth Technical Guide to 2-Ethylhexyl 4-aminobenzoate (B8803810)

Introduction

2-Ethylhexyl 4-aminobenzoate (CAS No: 26218-04-2) is an organic compound belonging to the class of aminobenzoate esters.[1][2] It is structurally derived from p-aminobenzoic acid (PABA), a molecule known for its ability to absorb ultraviolet (UV) radiation.[1] While not as commonly used as its N-alkylated counterparts like Padimate O, this compound is significant as a chemical intermediate in the synthesis of other commercial UV filters, such as Ethylhexyl Triazone, and is also studied in the context of the photostability and degradation pathways of sunscreen agents.[1] Its lipophilic 2-ethylhexyl chain provides solubility in the oil phase of cosmetic formulations, a property intentionally designed into PABA derivatives to overcome the drawbacks of PABA itself, such as skin irritation and the staining of clothes.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in relation to other commercial products.

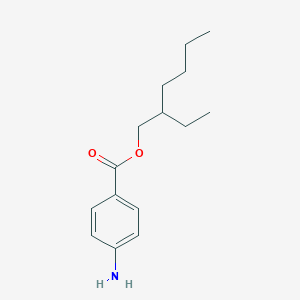

Chemical Structure and Functional Groups

This compound is an ester of p-aminobenzoic acid and 2-ethylhexanol.[1] The core structure consists of a benzene (B151609) ring substituted at positions 1 and 4 (para). The key functional groups that dictate its chemical reactivity and properties are the primary aromatic amine (-NH₂) and the ester (-COOR) group.[3] The branched 2-ethylhexyl alkyl chain is a significant feature that influences its physical properties like solubility and oiliness.[1]

Caption: 2D structure of this compound.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26218-04-2 | [1][2] |

| Molecular Formula | C₁₅H₂₃NO₂ | [1][2] |

| Molecular Weight | 249.35 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Low-melting solid; White to light pink/beige powder | [1][4][5] |

| Solubility | Soluble in methanol; Insoluble in water | [1][4] |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | |

| XLogP3 | 4.2 | [2] |

| SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)N | [2] |

| InChI Key | ZJQXUTDROPGVLH-UHFFFAOYSA-N |[1] |

Table 2: Predicted ¹H NMR Spectral Data

| Proton Type | Approximate Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (ortho to -COOR) | 7.8 - 7.9 | Doublet | 2H |

| Aromatic (ortho to -NH₂) | 6.6 - 6.7 | Doublet | 2H |

| Amine (-NH₂) | 4.0 - 4.3 | Broad Singlet | 2H |

| Ester Methylene (-OCH₂-) | 4.1 - 4.2 | Doublet | 2H |

| Ethylhexyl Chain | 0.8 - 1.6 | Multiplets | 15H |

Table based on predicted values.[1]

Table 3: Key Spectroscopic and Ecotoxicity Data

| Data Type | Value / Observation | Reference |

|---|---|---|

| Mass Spec (GC-MS) | Expected Parent Ion (M⁺): m/z 249 | [1] |

| IR Spectroscopy | KBr-Pellet technique is suitable. Expected bands for N-H stretch (amine), C=O stretch (ester), C-O stretch, and aromatic C-H/C=C vibrations. | [2] |

| UV Absorption | Absorbs radiation in the UVB spectrum (280–320 nm). | [1] |

| Ecotoxicity (Daphnia) | 48-hour EC50: 0.46 mg/L | [1] |

| Ecotoxicity (Algae) | 72-hour EC50: 0.53 mg/L | [1] |

| Ecotoxicity (Fish) | 96-hour LC50: >0.17 mg/L |[1] |

Experimental Protocols

Several synthetic routes for this compound have been established. The most common methods start from p-aminobenzoic acid or p-nitrobenzoic acid derivatives.

Synthesis via Reduction of 2-ethylhexyl 4-nitrobenzoate

This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol to form the nitro-ester intermediate, which is then reduced to the primary amine.[1]

Protocol for Nitro Group Reduction:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, combine 55.87 g (0.20 mol) of 2-ethylhexyl 4-nitrobenzoate, 33.60 g (1.2 mol) of reduced iron powder, 48.15 g (1.8 mol) of ammonium (B1175870) chloride, and 920 mL of a methanol-water solution (5:1 v/v).

-

Reaction Execution: Heat the mixture to reflux and maintain the reaction for 16-17 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture and wash the filter cake with methanol.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting crude product in 200 mL of water and adjust the pH to 7-8 with a saturated sodium carbonate solution.

-

Purification: Extract the aqueous solution twice with 200 mL of dichloromethane. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light-yellow solid.

An alternative, high-yield reduction can be achieved via catalytic hydrogenation using a Palladium on activated charcoal (Pd/C) catalyst with hydrogen gas at 50-60°C.[1]

Synthesis via Fischer Esterification

This is a direct, acid-catalyzed reaction between p-aminobenzoic acid (PABA) and 2-ethylhexanol.[1]

Protocol for Fischer Esterification:

-

Reactants: Charge a reaction vessel with p-aminobenzoic acid and 2-ethylhexanol.

-

Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

-

Reaction Conditions: Heat the mixture, typically under reflux at 110-120°C, to drive the formation of the ester and water. Water is removed as it is formed to shift the equilibrium towards the product.

-

Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is purified, typically through extraction and distillation or crystallization.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis and quantification of this compound.[1]

-

Principle: The compound is volatilized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer.

-

Sample Preparation: For complex matrices, a sample clean-up and extraction step may be required. To enhance volatility and thermal stability, derivatization techniques like trimethylsilylation can be employed.[1]

-

Detection: The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selective ion monitoring (SIM) mode to specifically target the parent ion (m/z 249) for accurate quantification, even in the presence of interfering substances.[1]

Visualized Workflows and Relationships

The following diagrams illustrate a key synthesis workflow and the compound's relationship to other commercial products.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Role as an impurity, precursor, or degradation product.

References

- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]

- 2. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]

- 4. 2-ethylhexyl- 4 amino benzoate [intersperse.in]

- 5. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]

Methodological & Application

Application Notes and Protocols for Photostability Studies of 2-Ethylhexyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting photostability studies on 2-Ethylhexyl 4-aminobenzoate (B8803810), a UVB-absorbing compound. While it can be used as a secondary UV filter, it is more prominently recognized as a key intermediate in the synthesis of other sunscreen agents and as a photodegradation product of more complex UV filters like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA).[1] Understanding its photochemical behavior is crucial for assessing the overall safety and efficacy of sunscreen formulations.

Introduction to the Photostability of 2-Ethylhexyl 4-aminobenzoate

This compound, a derivative of para-aminobenzoic acid (PABA), absorbs radiation primarily in the UVB spectrum (280–320 nm).[1] Its photostability is a critical parameter as degradation can lead to a loss of UV protection and the formation of potentially harmful photoproducts. Direct photolysis, the degradation of a molecule upon direct absorption of light, is a significant transformation pathway for aminobenzoate derivatives.[1] Studies on the parent compound, PABA, indicate stability under UVA irradiation but dissociation under UVB and UVC light, a process that may be mirrored by its esters.[1]

A significant aspect of studying this compound is its role as a phototransformation product. For instance, the irradiation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) leads to dealkylation, forming 2'-ethylhexyl 4-(methylamino)benzoate (B8343159) and subsequently 2'-ethylhexyl 4-aminobenzoate.[1]

Quantitative Data on Photochemical Transformations

While specific quantitative data on the photodegradation kinetics and quantum yield of this compound is not extensively available in the public domain, the following tables summarize the known photochemical reactions involving this compound, primarily focusing on its formation from other UV filters. The protocols described in the subsequent sections can be employed to determine these specific quantitative parameters.

Table 1: Photodegradation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) and Formation of this compound

| Precursor Compound | Irradiation Conditions | Major Transformation Products | Analytical Method | Reference |

| 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) | UVB or UVA radiation in aqueous solution | 2'-ethylhexyl 4-(methylamino)benzoate, 2'-ethylhexyl 4-aminobenzoate | HPLC/HRMS | [2] |

| 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) | H₂O₂/UV system | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate | GC-MS | [1] |

Table 2: Potential Photodegradation Pathways of this compound

| Degradation Pathway | Proposed Mechanism | Potential Photoproducts | Analytical Method for Detection | Reference |

| Direct Photolysis | Homolytic cleavage of the N-H bond upon UVB absorption | 4-aminylbenzoic acid radical | FTIR Spectroscopy | [1] |

| Hydrolysis | Acid or base-catalyzed cleavage of the ester linkage | 4-aminobenzoic acid (PABA), 2-ethylhexanol | GC-MS, LC-MS | [1] |

Experimental Protocols for Photostability Testing

The following protocols are based on established guidelines for the photostability testing of drug substances and sunscreen products, such as the ICH Q1B and ISO 24443 standards.

Protocol 1: In Vitro Photostability Assessment using UV Spectroscopy

This protocol outlines a method to assess the photostability of this compound by measuring changes in its UV absorbance spectrum before and after exposure to a controlled dose of UV radiation.

Materials and Equipment:

-

This compound

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

Calibrated solar simulator with a controlled UV output (compliant with ICH Q1B or ISO 24443 specifications)

-

Radiometer/Lux meter

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.5 - 1.5 AU).

-

Initial Absorbance Measurement: Record the initial UV absorbance spectrum of the solution from 290 nm to 400 nm using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

UV Irradiation: Expose the sample solution in the quartz cuvette to a controlled dose of UV radiation from the solar simulator. According to ICH Q1B guidelines for confirmatory studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Dark Control: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control for any thermally induced degradation.

-

Post-Irradiation Absorbance Measurement: After the specified exposure period, record the UV absorbance spectrum of the irradiated sample and the dark control.

-

Data Analysis:

-

Compare the absorbance spectra of the sample before and after irradiation.

-

Calculate the percentage of degradation by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).

-

Percentage Degradation = [ (A₀ - Aₜ) / A₀ ] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance after time t of irradiation.

-

Protocol 2: Quantitative Analysis of Photodegradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a more specific and quantitative method to determine the degradation of this compound and identify its photoproducts.

Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

Appropriate HPLC column (e.g., C18)

-

Solar simulator

-

Quartz vials or plates for irradiation

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation for Irradiation: Prepare a solution of this compound for irradiation at a concentration relevant to its intended application.

-

Irradiation: Transfer the sample solution to a quartz container and expose it to a controlled dose of UV radiation from the solar simulator. Take aliquots at different time intervals.

-

Dark Control: Maintain a parallel sample in the dark at the same temperature.

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the irradiated samples and the dark control at each time point.

-

Develop a suitable HPLC method (mobile phase composition, flow rate, detection wavelength) to achieve good separation of the parent compound and its potential degradation products. The UV detector should be set at the λmax of this compound.

-

-

Data Analysis:

-

Quantify the concentration of this compound remaining at each time point using the calibration curve.

-

Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics (e.g., first-order or second-order).

-

If using an MS detector, analyze the chromatograms for the appearance of new peaks corresponding to photoproducts and attempt to identify their structures based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the photostability studies of this compound.

Conclusion

The photostability of this compound is a critical consideration, particularly given its role as a photodegradation product of other commonly used UV filters. The application notes and protocols provided here offer a framework for researchers and drug development professionals to systematically evaluate its photochemical behavior. By employing standardized methodologies such as UV spectroscopy and HPLC, it is possible to quantify its degradation, identify photoproducts, and thereby ensure the development of safe and effective sunscreen formulations. Further research to determine the specific photodegradation kinetics and quantum yield of this compound is highly recommended.

References

Application Notes and Protocols for 2-Ethylhexyl 4-aminobenzoate as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-aminobenzoate (B8803810) is a chemical compound utilized as a reference standard in various chromatographic applications.[1] Its structural similarity to other compounds, such as the sunscreen agent Ethylhexyl Triazone for which it is a known impurity and intermediate, makes it a critical component for quality control and analytical method development.[1] This document provides detailed application notes and protocols for the use of 2-Ethylhexyl 4-aminobenzoate as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 26218-04-2 | [2][3] |

| Molecular Formula | C15H23NO2 | [2][3] |

| Molecular Weight | 249.35 g/mol | [2][3] |

| Appearance | Typically a yellow solid or liquid | [2] |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane; less soluble in water. | [2][4] |

| Boiling Point | Estimated around 300°C | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |

Synthesis

This compound can be synthesized via several routes, with two common methods being direct reductive alkylation and reduction of a nitro-ester intermediate.[1][6]

Method 1: Direct Reductive Alkylation

This method involves the reaction of para-aminobenzoic acid with 2-ethylhexanal.[2][6]

Caption: Workflow for the synthesis of this compound via direct reductive alkylation.

Method 2: Reduction of 2-Ethylhexyl 4-nitrobenzoate

This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol, followed by the reduction of the nitro group.[6] A highly efficient reduction can be achieved through catalytic hydrogenation using a palladium on activated charcoal (Pd/C) catalyst, with yields reported as high as 99.2% and purity of 99.56%.[1]

References

- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]

- 2. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethylhexyl-4-aminobenzoate | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. validated hplc methods: Topics by Science.gov [science.gov]

- 6. 2-Ethylhexyl-4-aminobenzoate | LGC Standards [lgcstandards.com]

Application Notes and Protocols for Studying the Photodegradation of Padimate O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padimate O, also known as octyl dimethyl para-aminobenzoic acid (OD-PABA) or 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087), is an organic ultraviolet (UV) filter that has been used in sunscreen and other personal care products to absorb UVB radiation.[1] However, concerns have been raised about its photostability, as it can degrade upon exposure to UV radiation, potentially leading to a loss of efficacy and the formation of photoproducts with unknown toxicological profiles.[2][3] Some research indicates that Padimate O degrades to form four main photoproducts.[3] This document provides detailed application notes and protocols for studying the photodegradation of Padimate O, intended to guide researchers in designing and conducting robust photostability studies.

The photodegradation of Padimate O is influenced by the solvent environment. For instance, after 20 minutes of UV exposure, photodegradation was nearly complete in n-hexane (97%) and acetonitrile (B52724) (94%), while it was 75% in water and only 15% in methanol.[4] The presence of oxygen can also accelerate degradation; in aqueous solutions, Padimate O degrades faster under aerobic conditions.[4]

Key Analytical Techniques

The study of Padimate O photodegradation relies on a combination of chromatographic and spectroscopic techniques to separate and identify the parent compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying the remaining concentration of Padimate O and monitoring the formation of its photoproducts over time. Coupled with a photodiode array (PDA) or UV-Vis detector, it allows for the spectral characterization of separated compounds.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile photoproducts. Derivatization may sometimes be necessary to improve the volatility of certain analytes.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with high-resolution mass spectrometry (HRMS), LC-MS is invaluable for the identification and structural elucidation of non-volatile photoproducts.[7]

-

UV-Vis Spectroscopy: This technique is used to monitor changes in the absorption spectrum of Padimate O during irradiation, providing a direct measure of its degradation.[4]

Data Presentation: Photodegradation of Padimate O

The following table summarizes quantitative data on the photodegradation of Padimate O from various studies.

| Parameter | Condition | Value | Reference |

| Photodegradation | Solvent: n-hexane; Irradiation Time: 20 min | 97% | [4] |

| Solvent: acetonitrile; Irradiation Time: 20 min | 94% | [4] | |

| Solvent: water; Irradiation Time: 20 min | 75% | [4] | |

| Solvent: methanol; Irradiation Time: 20 min | 15% | [4] | |

| Solvent: water (aerobic); Irradiation Time: 10 min | 55% | [4] | |

| Solvent: water (aerobic); Irradiation Time: 30 min | 80% | [4] | |

| Solvent: water (anaerobic); Irradiation Time: 10 min | 20% | [4] | |

| Half-life (t½) | System: NaOCl/UV | ~60 minutes | [8] |

Experimental Protocols

Protocol for In Vitro Photodegradation Study of Padimate O

This protocol outlines a general procedure for assessing the photodegradation of Padimate O in a solvent system.

4.1.1. Materials and Reagents

-

Padimate O (analytical standard)

-

Solvents (e.g., ethanol, acetonitrile, water - HPLC grade)

-

Quartz cuvettes or reaction vessels

-

Solar simulator or UV lamp (with characterized spectral output)

-

Stir plate and stir bars

-

HPLC system with UV detector

-

GC-MS system (optional, for photoproduct identification)

-

LC-MS system (optional, for photoproduct identification)

4.1.2. Sample Preparation

-

Prepare a stock solution of Padimate O (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).

-

From the stock solution, prepare working solutions of Padimate O at a defined concentration (e.g., 10 µg/mL) in the solvent(s) to be tested. The choice of solvent can significantly impact the degradation rate.[4]

-

Transfer the working solution to a quartz reaction vessel. Quartz is used for its transparency to UV radiation.

-

Include a "dark control" sample, which is a working solution of Padimate O kept in the same conditions but shielded from light (e.g., wrapped in aluminum foil), to account for any degradation not caused by light.

4.1.3. Irradiation Procedure

-

Place the quartz vessel containing the Padimate O solution under the UV light source (e.g., solar simulator).

-

Ensure the distance from the light source to the sample is constant and the light intensity is uniform across the sample.

-

Continuously stir the solution during irradiation to ensure homogeneity.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution for analysis.

4.1.4. Analytical Procedure (HPLC)

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance for Padimate O (approximately 310 nm).

-

-

Inject the collected aliquots into the HPLC system.

-

Quantify the peak area of Padimate O at each time point.

-

Calculate the percentage of remaining Padimate O relative to the initial concentration (t=0).

-

Plot the concentration of Padimate O versus time to determine the degradation kinetics.

4.1.5. Photoproduct Identification (GC-MS/LC-MS)

For identification of degradation products, the irradiated samples can be analyzed by GC-MS or LC-MS. The main degradation pathways for Padimate O are reported to be dealkylation and hydroxylation/oxidation.[7]

-

GC-MS (Example):

-

Column: DB-5ms or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, ramp to 300°C.[8]

-

Mass Range: 50-500 amu.

-

-

LC-MS (Example):

-

Utilize a C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid.

-

Employ electrospray ionization (ESI) in positive mode.

-

Acquire high-resolution mass spectra to determine the elemental composition of the photoproducts.

-

Visualizations

Experimental Workflow

Proposed Photodegradation Pathway of Padimate O

References

- 1. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov.tw [fda.gov.tw]

- 6. scielo.br [scielo.br]

- 7. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jeeng.net [jeeng.net]

Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reductive alkylation of para-aminobenzoic acid (PABA), a key synthetic transformation for the generation of a diverse range of N-substituted derivatives with potential applications in medicinal chemistry and materials science.

Introduction

Reductive alkylation, also known as reductive amination, is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of para-aminobenzoic acid, this reaction allows for the introduction of various alkyl or arylalkyl groups at the amino functionality. The process typically involves the reaction of PABA with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. This two-step, one-pot procedure is highly efficient and offers a broad substrate scope, making it a valuable tool in the synthesis of compound libraries for drug discovery and development.

General Reaction Scheme

The reductive alkylation of para-aminobenzoic acid with an aldehyde proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the secondary amine.

Caption: General mechanism of reductive alkylation of PABA.

Experimental Protocols

Two representative protocols for the reductive alkylation of para-aminobenzoic acid are provided below, utilizing different reducing agents.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from the synthesis of 4-[(2-hydroxybenzyl)amino]benzoic acid and is a robust method for the reductive amination of PABA with various aldehydes.[1]

Materials:

-

para-Aminobenzoic acid (PABA)

-

Salicylaldehyde (B1680747) (or other aldehyde of choice)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Equipment for filtration (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve para-aminobenzoic acid (1.0 equivalent) and salicylaldehyde (1.0 equivalent) in methanol.

-

Acidification: Add a catalytic amount of glacial acetic acid to the mixture.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up:

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.

-

Add water to the residue and adjust the pH to be acidic (pH ~5-6) with a suitable acid if necessary.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkylated p-aminobenzoic acid.

-

Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: One-Pot Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol is based on an efficient one-pot synthesis of O- and N-alkyl derivatives of PABA.[2] This method is suitable for direct alkylation using alkyl halides.

Materials:

-

para-Aminobenzoic acid (PABA)

-

Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)

-

Potassium carbonate (K₂CO₃)

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Equipment for filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of p-aminobenzoic acid (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: Add the desired alkyl halide (1.2 equivalents) to the suspension.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Experimental Workflow

The general workflow for the synthesis and purification of N-alkylated p-aminobenzoic acid derivatives is outlined below.

Caption: General experimental workflow.

Data Presentation

The following table summarizes the yields of representative N-alkylated para-aminobenzoic acid derivatives synthesized via reductive amination or direct alkylation. While a comprehensive list of yields for a full series of twenty derivatives from a single study was not publicly available, the following data provides examples of achievable results.

| Entry | Aldehyde/Alkyl Halide | Product | Yield (%) | Reference |

| 1 | Salicylaldehyde | 4-[(2-Hydroxybenzyl)amino]benzoic acid | 74 | [1] |

| 2 | Ethyl Iodide | Ethyl 4-(ethylamino)benzoate | Not Specified | [2] |

| 3 | Benzyl Bromide | Benzyl 4-(benzylamino)benzoate | Not Specified | [2] |

Note: The study by Hasan et al. describes the synthesis of a series of twenty O- and N-alkyl derivatives of PABA, but the specific yields for each compound were not available in the accessed literature. The products from this study were characterized by EIMS, FTIR, and ¹H-NMR.[2]

Safety Precautions

-

Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.

-

Alkyl halides can be lachrymatory and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Always conduct reactions in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Formulation of 2-Ethylhexyl 4-aminobenzoate in Topical Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is a lipophilic ester of para-aminobenzoic acid (PABA). Historically used as a UV filter in sunscreen products, recent research has highlighted its potential therapeutic applications, including the modulation of collagen synthesis and the induction of apoptosis in cancer cells.[1][2] Its high lipophilicity presents both opportunities and challenges for topical formulation development, necessitating careful selection of excipients and processing methods to ensure stability, bioavailability, and efficacy.

These application notes provide a comprehensive guide to the formulation of 2-Ethylhexyl 4-aminobenzoate in various topical preparations for research purposes. This document outlines the physicochemical properties, analytical methods, formulation protocols, and key experimental procedures to aid researchers in developing stable and effective topical delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate topical formulations. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₂ | [3] |

| Molecular Weight | 249.35 g/mol | [3] |

| Appearance | White to light pink to beige colored powder | [4] |

| Solubility | Soluble in methanol (B129727); Insoluble in water | [4] |

| Log P (o/w) | 4.2 | [3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Formulation Development

The high lipophilicity of this compound dictates that it will be incorporated into the oil phase of emulsion systems or require solubilization in a suitable solvent for single-phase systems like ointments and gels.

Excipient Selection

The choice of excipients is critical for the stability, sensory characteristics, and performance of the final product.

-

Oil Phase Components: For emulsions, a variety of emollients and oils can be used. Examples include isopropyl myristate, caprylic/capric triglycerides, and mineral oil. The solubility of the active pharmaceutical ingredient (API) in these oils should be determined to prevent crystallization.

-

Emulsifiers: A suitable emulsifier or combination of emulsifiers is necessary to stabilize the emulsion. For oil-in-water (O/W) emulsions, high HLB (Hydrophile-Lipophile Balance) emulsifiers like polysorbates and PEG-40 stearate (B1226849) are used. For water-in-oil (W/O) emulsions, low HLB emulsifiers such as sorbitan (B8754009) oleate (B1233923) and glyceryl stearate are appropriate.[5]

-

Gelling Agents: For gel formulations, carbomers (e.g., Carbopol® 940) are commonly used to create a clear, viscous base.[6] As this compound is lipophilic, an emulsion gel or the use of a co-solvent system may be necessary.[7]

-

Solvents and Co-solvents: Propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs) can be used to dissolve the API and enhance its penetration into the skin.

-

Preservatives, Antioxidants, and Chelating Agents: These are essential for maintaining the stability of the formulation. Common preservatives include parabens and phenoxyethanol (B1677644). Antioxidants like butylated hydroxytoluene (BHT) and tocopherol (Vitamin E) can protect the API and excipients from degradation. Chelating agents such as disodium (B8443419) EDTA can prevent the degradation catalyzed by metal ions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a 2% w/w this compound O/W cream.

Materials:

-

Oil Phase:

-

This compound: 2.0 g

-

Cetyl Alcohol: 3.0 g

-

Stearic Acid: 8.0 g

-

Isopropyl Myristate: 5.0 g

-

-

Aqueous Phase:

-

Glycerin: 5.0 g

-

Polysorbate 80: 1.5 g

-

Purified Water: 75.0 g

-

-

Preservative Phase:

-

Phenoxyethanol: 0.5 g

-

Procedure:

-

Prepare the Oil Phase: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

-

Prepare the Aqueous Phase: In a separate vessel, combine glycerin, polysorbate 80, and purified water. Heat to 70-75°C with stirring until a clear solution is obtained.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.

-

Cooling: Reduce the mixing speed and allow the emulsion to cool.

-

Add Preservative: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and mix until uniform.

-

Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix well.

-

Homogenization (Optional): For a finer droplet size and improved stability, the cream can be passed through a homogenizer.

Protocol 2: Preparation of a Carbomer-based Gel

This protocol details the preparation of a 1% w/w this compound gel.

Materials:

-

Carbomer 940: 1.0 g

-

This compound: 1.0 g

-

Propylene Glycol: 10.0 g

-

Ethanol (95%): 20.0 g

-

Triethanolamine (B1662121) (TEA): q.s. to pH 6.5-7.0

-

Purified Water: q.s. to 100 g

Procedure:

-

Disperse Carbomer: Slowly sprinkle Carbomer 940 into a vortex of purified water under continuous stirring. Continue to stir until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate (B1144303) for at least 2 hours, or overnight.[6]

-

Prepare API Solution: In a separate beaker, dissolve this compound in the mixture of propylene glycol and ethanol.

-

Incorporate API: Slowly add the API solution to the hydrated carbomer dispersion with gentle mixing until uniform.

-

Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the pH is in the range of 6.5-7.0.

-

Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix gently to avoid air entrapment.

Analytical Methods

Accurate and precise analytical methods are essential for the quantification of this compound in topical formulations for quality control, stability testing, and in vitro studies.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for the analysis of this compound.

Sample Preparation (from O/W Cream):

-

Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the API.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 310 nm |

| Column Temp. | 30°C |

Method Validation: The analytical method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, particularly for identification and quantification at lower levels.

Sample Preparation (from Ointment/Cream):

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the formulation matrix.

-

An example of a liquid-liquid extraction would be to disperse the sample in a suitable solvent system (e.g., acetonitrile and hexane) and collect the organic phase containing the analyte.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

Derivatization: While this compound is amenable to GC-MS analysis, derivatization of the primary amine group (e.g., silylation or acylation) can improve peak shape and thermal stability.

GC-MS Conditions (Example):

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temp. | 280°C |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |

| MS Transfer Line | 280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 50-400 m/z |

In Vitro Performance Testing

In Vitro Release Testing (IVRT)

IVRT is a key tool for evaluating the performance of topical formulations and ensuring batch-to-batch consistency.

Protocol:

-

Apparatus: Vertical diffusion cells (Franz cells).

-

Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used.

-

Receptor Medium: A solution in which this compound has sufficient solubility to maintain sink conditions. A mixture of phosphate (B84403) buffer (pH 7.4) and a suitable organic solvent (e.g., ethanol, PEG 400) is often used.

-

Procedure:

-

Mount the membrane on the Franz cell, ensuring no air bubbles are trapped.

-

Fill the receptor chamber with the receptor medium and equilibrate to 32°C.

-

Apply a finite dose of the formulation to the donor compartment.

-

At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw samples from the receptor chamber and replace with fresh medium.

-

Analyze the samples using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (slope of the linear portion of the plot) can then be calculated.

Stability Testing

Stability studies are crucial to determine the shelf-life of the formulation under various storage conditions.

Protocol:

-

Storage Conditions: Store samples in appropriate containers at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Intervals: Test samples at specified time points (e.g., 0, 1, 3, 6 months).

-

Parameters to Evaluate:

-

Physical Appearance: Color, odor, phase separation, texture.

-

pH

-

Viscosity

-

Microscopic Examination: Globule size for emulsions, crystal growth.

-

Assay of Active Ingredient: Quantification of this compound content.

-

Signaling Pathways

This compound has been reported to exert its biological effects through at least two distinct signaling pathways.

Inhibition of Prolyl 4-Hydroxylase